molecular formula C26H30O6 B191133 3,6-Dimethylmangostin CAS No. 15404-76-9

3,6-Dimethylmangostin

Cat. No. B191133
CAS RN: 15404-76-9
M. Wt: 438.5 g/mol
InChI Key: FCIKYGUVHWZSJV-UHFFFAOYSA-N
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Description

3,6-Dimethylmangostin is a chemical compound . It is also known as D047BK20VG . The molecular formula of 3,6-Dimethylmangostin is C26H30O6 .


Synthesis Analysis

The synthesis of 3,6-Dimethylmangostin involves a concise and efficient process . The synthesis of α-mangostin is described in eight simple steps with an 8.3% overall yield . The synthesis involves a practical approach to construct the isopentene groups and other diverse groups at C-2 and C-8 of the xanthene skeleton through Claisen rearrangement and Wittig reaction .


Molecular Structure Analysis

The molecular weight of 3,6-Dimethylmangostin is 438.5128 . It has no defined stereocenters and no optical activity .

Scientific Research Applications

  • Fumaric acid esters, including dimethylfumarate, demonstrated neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. This was evident in a study focusing on multiple sclerosis treatment (Linker et al., 2011).

  • Dimethyl Sulfoxide (DMSO) was studied for its impact on NMDA- and AMPA-induced ion currents and calcium influx, and its ability to protect against excitotoxic death in hippocampal neurons (Lu & Mattson, 2001).

  • A study on enantioseparation using chitin phenylcarbamates as chiral stationary phases in high-performance liquid chromatography revealed the chiral recognition abilities of these compounds, which included 3,6-bis(phenylcarbamate) derivatives (Yamamoto et al., 2000).

  • Another research discussed the potential of dimethyl fumarate in treating traumatic brain injury by preventing depletion of antioxidative brain glutathione and conferring neuroprotection (Krämer et al., 2017).

  • The inhibitory effect of 3,3'-Dimethylquercetin on the proliferation of human colon cancer cells was investigated, focusing on its potential as a chemotherapeutic agent for colorectal cancer (Wu et al., 2018).

properties

IUPAC Name

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIKYGUVHWZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165525
Record name 3,6-Dimethylmangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,6-Dimethylmangostin

CAS RN

15404-76-9
Record name Fuscaxanthone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15404-76-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylmangostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MANGOSTIN,DIMETHYL-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethylmangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYLMANGOSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 121 °C
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SUP Saraswathy, LCP Lalitha, S Rahim, C Gopinath… - Phytomedicine Plus, 2022 - Elsevier
Background : The extracts of Garcinia mangostana (L) pericarp contain high concentration of prenylated xanthones such as α-, β- and γ-mangostin and related molecules. These …
Number of citations: 5 www.sciencedirect.com
J Escobar Sánchez, S Rodríguez Zuluaga - 2022 - repository.uamerica.edu.co
El propósito de este estudio es realizar acoplamiento molecular de metabolitos secundarios presentes en los géneros Vismia spp. (Hypericaceae), Garcinia spp. (Clusiaceae) y …
Number of citations: 3 repository.uamerica.edu.co

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